molecular formula C16H10FNO2 B14941526 2-[(4-Fluorophenyl)amino]naphthalene-1,4-dione CAS No. 1647-90-1

2-[(4-Fluorophenyl)amino]naphthalene-1,4-dione

Cat. No.: B14941526
CAS No.: 1647-90-1
M. Wt: 267.25 g/mol
InChI Key: ZOXJEXYGNDMQLG-UHFFFAOYSA-N
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Description

2-(4-Fluoroanilino)naphthoquinone is a synthetic organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluoroanilino group in the structure of 2-(4-Fluoroanilino)naphthoquinone enhances its chemical reactivity and biological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoroanilino)naphthoquinone typically involves the reaction of 4-fluoroaniline with 1,4-naphthoquinone in the presence of a Lewis acid catalyst such as cerium(III) chloride heptahydrate (CeCl3·7H2O). The reaction is carried out under mild conditions, and the progress is monitored using thin-layer chromatography (TLC) . Another method involves the use of microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for 2-(4-Fluoroanilino)naphthoquinone are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoroanilino)naphthoquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The fluoroanilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of various quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of substituted naphthoquinone derivatives.

Scientific Research Applications

2-(4-Fluoroanilino)naphthoquinone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Anilino-1,4-naphthoquinone
  • 2,3-Dianilino-1,4-naphthoquinone
  • 2-Phenoxy-1,4-naphthoquinone
  • 2,3-Diphenoxy-1,4-naphthoquinone

Uniqueness

2-(4-Fluoroanilino)naphthoquinone is unique due to the presence of the fluoroanilino group, which enhances its chemical reactivity and biological activity compared to other similar compounds. The fluorine atom increases the compound’s lipophilicity and electron-withdrawing properties, making it more effective in various biological applications .

Properties

CAS No.

1647-90-1

Molecular Formula

C16H10FNO2

Molecular Weight

267.25 g/mol

IUPAC Name

2-(4-fluoroanilino)naphthalene-1,4-dione

InChI

InChI=1S/C16H10FNO2/c17-10-5-7-11(8-6-10)18-14-9-15(19)12-3-1-2-4-13(12)16(14)20/h1-9,18H

InChI Key

ZOXJEXYGNDMQLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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